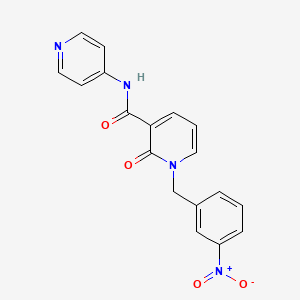

1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a nitrobenzyl group, which is a benzyl group with a nitro functional group (-NO2) attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, nitrobenzyl compounds can generally be synthesized through a nitration process . For example, 3-nitrobenzaldehyde can be converted to 3-nitrobenzyl alcohol using sodium borohydride .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 3-nitrobenzaldehyde has a molecular weight of 151.1195 g/mol and a solid form with a heat of formation of -120. kJ/mol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide and its derivatives have been the focus of various synthetic and characterization studies, primarily due to their potential applications in medicinal chemistry and material science. For example, the nitrobenzylidenefurandiones react with acetoacetic ester and ammonium acetate under specific conditions to yield tetrahydrofuro[3,4-b]pyridines, which upon dehydrogenation lead to dihydrofuro[3,4-b]pyridines. This synthesis pathway is significant for the development of new heterocyclic compounds with potential biological activities (Görlitzer & Bartke, 2002).

Biological Applications

The derivatives of 1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide have been explored for their biological activities. For instance, the study of Schiff base ligands derived from hydrazone and their transition metal complexes has been conducted to assess their anticancer and antibacterial properties. These compounds have shown higher antibacterial and anticancer activities compared to their respective free ligands, indicating their potential as therapeutic agents (Fekri et al., 2019).

Material Science Applications

In material science, the synthesis and application of compounds bearing the 1-(3-nitrobenzyl)-2-oxo-N-pyridin-4-yl-1,2-dihydropyridine-3-carboxamide moiety have been explored for creating new materials with unique properties. For example, new hydrophobic, tridentate nitrogen heterocyclic reagents have been studied for their ability to selectively extract americium(III) from europium(III) in nitric acid, highlighting their importance in the fields of nuclear chemistry and waste management (Hudson et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-17(20-14-6-8-19-9-7-14)16-5-2-10-21(18(16)24)12-13-3-1-4-15(11-13)22(25)26/h1-11H,12H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCACCWQKIKRJFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)

![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)

![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)

![1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B2969318.png)

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)

![N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969324.png)